1-Bromohexestrol

Description

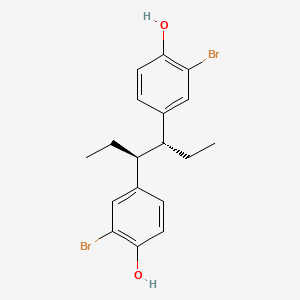

1-Bromohexestrol is a halogenated derivative of hexestrol, a synthetic nonsteroidal estrogen first synthesized in the 1940s. Hexestrol and its analogs are characterized by a stilbene-like structure, where bromination at specific positions modulates estrogen receptor (ER) binding affinity and pharmacological activity.

The compound’s primary relevance lies in its ability to bind ERs with moderate affinity, making it a tool for probing estrogen signaling pathways.

Properties

CAS No. |

74536-64-4 |

|---|---|

Molecular Formula |

C18H20Br2O2 |

Molecular Weight |

428.2 g/mol |

IUPAC Name |

2-bromo-4-[(3S,4R)-4-(3-bromo-4-hydroxyphenyl)hexan-3-yl]phenol |

InChI |

InChI=1S/C18H20Br2O2/c1-3-13(11-5-7-17(21)15(19)9-11)14(4-2)12-6-8-18(22)16(20)10-12/h5-10,13-14,21-22H,3-4H2,1-2H3/t13-,14+ |

InChI Key |

NXTVRZYDIKGZQK-OKILXGFUSA-N |

SMILES |

CCC(C1=CC(=C(C=C1)O)Br)C(CC)C2=CC(=C(C=C2)O)Br |

Isomeric SMILES |

CC[C@H](C1=CC(=C(C=C1)O)Br)[C@@H](CC)C2=CC(=C(C=C2)O)Br |

Canonical SMILES |

CCC(C1=CC(=C(C=C1)O)Br)C(CC)C2=CC(=C(C=C2)O)Br |

Synonyms |

1-bromohexestrol |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key differences between 1-bromohexestrol and structurally related halogenated hexestrol derivatives, focusing on ER affinity, in vitro/in vivo activity, and stability:

Key Findings:

Receptor Affinity: Bromo-norhexestrol exhibits the highest ER affinity (150% of E2) due to structural modifications that enhance binding. In contrast, this compound shows lower affinity (33–66% of E2) . The "nor" modification in bromo-norhexestrol (likely removal of a methyl group) optimizes steric interactions with the ER ligand-binding domain, explaining its superior in vitro performance .

In Vivo Specificity: Despite its high in vitro affinity, bromo-norhexestrol demonstrates poor uterine uptake in animal models. This discrepancy is attributed to rapid solvolysis (hydrolysis or alcoholysis) of its p-hydroxyphenethyl bromide group, reducing bioavailability .

Structural Stability: The p-hydroxyphenethyl halide structure in brominated hexestrol derivatives is inherently unstable. Bromo-norhexestrol’s higher reactivity compromises its utility in vivo despite strong receptor binding . Fluorinated analogs (e.g., 1-fluorohexestrol) are hypothesized to exhibit greater stability due to the strength of carbon-fluorine bonds, though experimental data are lacking .

Halogen Effects :

- Larger halogens (e.g., iodine) may reduce solubility and membrane permeability, whereas smaller halogens (e.g., fluorine) could improve metabolic stability. However, these trends require further validation for hexestrol derivatives .

Implications for Research and Development

The comparison highlights a critical trade-off between ER affinity and metabolic stability in halogenated hexestrol analogs. This compound, though less active, may serve as a more stable intermediate for further structural optimization. Future studies should explore fluorinated or iodinated derivatives to balance receptor binding and pharmacokinetics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.